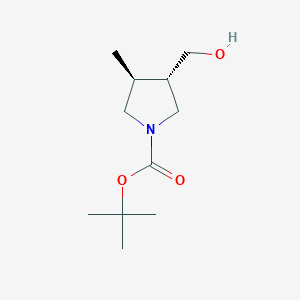
tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate
Vue d'ensemble
Description
The compound “tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The tert-butyl group is a very common protecting group in organic chemistry, often used to protect alcohols .
Applications De Recherche Scientifique
Enantioselective Synthesis
- Researchers have developed practical asymmetric syntheses of N-tert-butyl disubstituted pyrrolidines, which are essential for creating tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate derivatives. These syntheses involve a nitrile anion cyclization strategy, providing high yield and enantiomeric excess (ee) for the pyrrolidine derivatives (Chung et al., 2005).
Asymmetric Synthesis of Azasugars
- Another notable application is in the asymmetric synthesis of protected polyhydroxylated pyrrolidines, which serve as key intermediates for synthesizing pyrrolidine azasugars. This process begins with a derivative of tert-butyl pyrrolidine-1-carboxylate, leading to high yields of the desired product (Huang Pei-qiang, 2011).
Crystal and Molecular Structure Analyses
- The tert-butyl pyrrolidine-1-carboxylate derivatives have been extensively studied for their crystal and molecular structures. X-ray crystallographic analysis and spectroscopic methods such as FTIR, 1H, and 13C NMR have been utilized to characterize these compounds, providing insights into their molecular conformations and stability (Çolak et al., 2021).
Synthesis and Structural Confirmation
- The synthesis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, a related compound, has been achieved through the mixed anhydride method. This synthesis was confirmed by spectroscopic methods and X-ray diffraction studies, highlighting the versatility of this chemical class in synthetic chemistry (Naveen et al., 2007).
Propriétés
IUPAC Name |
tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVPXIMDUBAIPY-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1CO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



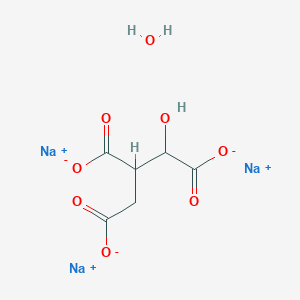
![3-Chlorobicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B3392766.png)

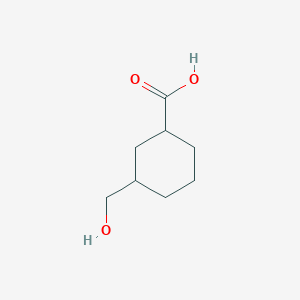
![5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B3392810.png)


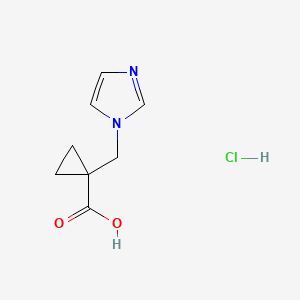
![Benzyl 4-[5-bromo-2-(ethylamino)pyrimidin-4-yl]-4-fluoro-piperidine-1-carboxylate](/img/structure/B3392828.png)
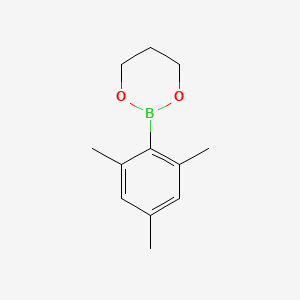
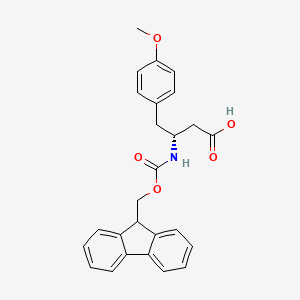
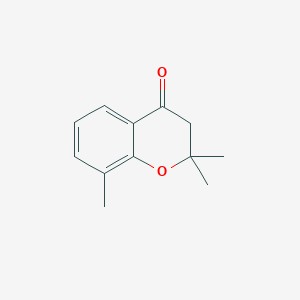
![5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3392846.png)
![7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3392850.png)